4-(2-Thienyl)-1H-1,2,3-triazole
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Overview
Description
5-(Thiophen-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a thiophene ring fused to a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Huisgen cycloaddition for large-scale synthesis. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene and triazole derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene ring but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 4-phenyl-1,2,3-triazole share the triazole ring but differ in their substituents and properties.
Uniqueness: 5-(Thiophen-2-yl)-1H-1,2,3-triazole is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and structural properties.
Properties
Molecular Formula |
C6H5N3S |
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Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-thiophen-2-yl-2H-triazole |
InChI |
InChI=1S/C6H5N3S/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9) |
InChI Key |
QWZVHIYHAVSECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNN=C2 |
Origin of Product |
United States |
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